molecular formula C11H6ClF3N2O2S B1448115 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiazole-4-carboxylic acid CAS No. 1823188-00-6

2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiazole-4-carboxylic acid

Cat. No. B1448115
M. Wt: 322.69 g/mol
InChI Key: BTQLNDSIGVDIFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of thiazole derivatives and can be used as an intermediate in organic synthesis and medicinal chemistry . It can be used in the synthesis of pesticide molecules, insecticides, and biologically active molecules .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 32-34 °C (lit.) and a density of 1.417 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : The synthesis of related pyrazole and thiazole derivatives involves various techniques such as X-ray diffraction, NMR, and HRMS analyses. For example, the synthesis of pyrazole derivatives from related compounds has been explored (Shen et al., 2012).
  • Structural Assessments : The molecular and supramolecular structures of compounds related to 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiazole-4-carboxylic acid have been studied using X-ray diffractometry to better understand their properties (Castiñeiras et al., 2018).

Chemical Transformations

  • Functionalization : Research has focused on functionalizing chloro- and trifluoromethylpyridines to form various carboxylic acids, which is relevant to understanding the transformations of the core structure of the compound (Cottet et al., 2004).
  • Ring-Opening Reactions : Thiophene ring-opening reactions have been studied to create hybrids that could be structurally similar to 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiazole-4-carboxylic acid. This provides insights into potential chemical pathways for synthesizing related compounds (Abadleh et al., 2021).

Potential Applications

  • Antimicrobial Activity : Some pyridine derivatives have been synthesized and screened for antimicrobial activities, which suggests potential applications of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiazole-4-carboxylic acid in developing antimicrobial agents (Patel et al., 2011).
  • Anticancer Agents : Novel pyridine-thiazole hybrid molecules, which could be structurally related to the compound , have shown high antiproliferative activity against various tumor cell lines, suggesting potential use in cancer therapy (Ivasechko et al., 2022).

Safety And Hazards

This compound has several hazard statements including H315 - H319 - H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The demand for this compound and its derivatives has been increasing steadily in the last 30 years due to its wide-ranging potential applications in the development of many agrochemical and pharmaceutical compounds .

properties

IUPAC Name

2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N2O2S/c12-6-1-5(11(13,14)15)3-16-7(6)2-9-17-8(4-20-9)10(18)19/h1,3-4H,2H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQLNDSIGVDIFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CC2=NC(=CS2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiazole-4-carboxylic acid
Reactant of Route 2
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiazole-4-carboxylic acid
Reactant of Route 3
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiazole-4-carboxylic acid
Reactant of Route 5
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.